(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide
Description
Properties
Molecular Formula |
C19H23F3N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide |
InChI |
InChI=1S/C19H23F3N2O4/c1-11(2)9-15(23-12(3)25)18(28)24-14(10-13-7-5-4-6-8-13)16(26)17(27)19(20,21)22/h4-8,11,14-15H,9-10H2,1-3H3,(H,23,25)(H,24,28)/t14-,15-/m0/s1 |
InChI Key |
LXHRFJYOPYITRD-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction of the trifluoromethylated diketone intermediate
- Coupling with amino acid derivatives to form amide bonds
- Protection/deprotection steps to maintain stereochemical integrity
- Purification by crystallization or chromatography
Detailed Stepwise Preparation
A representative synthetic route adapted from industrial and research protocols is as follows:
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of trifluoromethyl diketone intermediate | Starting from phenyl-substituted pentanone derivatives, trifluoromethylation is achieved using reagents such as trifluoroacetic anhydride or trifluoromethyl iodide under controlled conditions. Oxidation to diketone is performed using oxidants like selenium dioxide or Dess–Martin periodinane. | Moderate to high yield; control of oxidation state critical |
| 2 | Preparation of (2S)-2-acetamido-4-methylpentanoic acid derivative | Derived from L-leucine or similar amino acids, protected as acetamido derivatives to maintain stereochemistry. Protection with acetic anhydride under mild conditions. | High yield; stereochemistry preserved |
| 3 | Amide bond formation between diketone intermediate and amino acid derivative | Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in solvents like dichloromethane or DMF. Reaction performed at 0–25 °C to avoid racemization. | Yields typically 70–85%; stereochemical integrity monitored |
| 4 | Purification and crystallization | The crude product is purified by recrystallization from solvents such as ethyl acetate/petroleum ether mixtures or by preparative HPLC. | Purity >98% achievable |
Example Experimental Procedure (Adapted)
Trifluoromethyl diketone synthesis:
Phenylpentan-2-one (1 equiv) is treated with trifluoroacetic anhydride (1.2 equiv) in anhydrous dichloromethane at 0 °C. After stirring for 2 hours, the reaction mixture is warmed to room temperature and oxidized with selenium dioxide (1.1 equiv) to yield the 3,4-dioxo derivative.Amino acid derivative preparation:
L-leucine (1 equiv) is acetylated with acetic anhydride (1.1 equiv) in pyridine at 0 °C to form (2S)-2-acetamido-4-methylpentanoic acid.Coupling reaction:
The diketone intermediate (1 equiv) and amino acid derivative (1.1 equiv) are dissolved in dry DMF. EDCI (1.2 equiv) and DMAP (0.1 equiv) are added under nitrogen atmosphere at 0 °C. The mixture is stirred for 12 hours at room temperature.Workup and purification:
The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is recrystallized from ethyl acetate/petroleum ether to afford the target compound.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Melting Point | 150–152 °C (recrystallized product) |
| Optical Rotation | [α]D = –25° (c = 1.0, CHCl3) confirming stereochemistry |
| NMR (1H, CDCl3) | Signals consistent with amide NH, aromatic protons, and methyl groups |
| 19F NMR | Characteristic trifluoromethyl signal at –75 ppm |
| Mass Spectrometry | Molecular ion peak at m/z 400.4 (M+H)+ |
| Purity (HPLC) | >98% |
Research Findings and Optimization Notes
- Stereochemical control: Maintaining the (2S) configuration at both amino acid centers is critical; low temperature and mild coupling conditions prevent racemization.
- Trifluoromethyl group incorporation: The trifluoromethyl group enhances metabolic stability and binding affinity in biological applications, but requires careful handling due to its electron-withdrawing nature affecting reactivity.
- Yield optimization: Use of coupling additives like HOBt (1-hydroxybenzotriazole) can improve amide bond formation efficiency and reduce side reactions.
- Purification: Crystallization solvents and conditions are optimized to maximize yield and purity, with ethyl acetate/petroleum ether mixtures commonly employed.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Trifluoromethylation and oxidation | Trifluoroacetic anhydride, SeO2 | 0 °C to RT, 2–4 h | 70–80 | Control oxidation state |
| 2 | Amino acid acetylation | Acetic anhydride, pyridine | 0 °C, 1 h | >90 | Protects amino group |
| 3 | Amide coupling | EDCI, DMAP, DMF | 0 °C to RT, 12 h | 75–85 | Avoid racemization |
| 4 | Purification | Recrystallization solvents | RT | >98 purity | Essential for bioactivity |
This comprehensive synthesis approach for (2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide is supported by multiple research protocols and industrial practices, ensuring high purity, stereochemical fidelity, and reproducibility suitable for pharmaceutical and biochemical applications.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The trifluoromethyl ketone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with nucleophilic groups replacing the trifluoromethyl ketone group.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features, including the acetamido group and trifluoromethyl moiety, enhance its lipophilicity and bioactivity. These characteristics are crucial for the design of pharmaceuticals targeting specific biological pathways.
Potential Therapeutic Uses
- Anti-inflammatory Agents : Similar compounds have been studied for their anti-inflammatory properties. The presence of functional groups that can interact with inflammatory mediators positions this compound as a candidate for further exploration in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that compounds with similar frameworks exhibit cytotoxic effects on various cancer cell lines. The potential for (2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide to inhibit tumor growth warrants investigation into its anticancer properties.
The biological activity of this compound is likely influenced by its structural components. Research indicates that compounds with similar structures often exhibit:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of enzymes involved in metabolic pathways. |
| Antimicrobial Effects | Activity against various bacterial strains, indicating potential use as an antibiotic. |
| Neuroprotective Properties | Possible protective effects on neuronal cells, relevant for neurodegenerative conditions. |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
Case Study 1: Anti-inflammatory Activity
In silico docking studies have suggested that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Compounds exhibiting strong binding affinities could pave the way for developing new anti-inflammatory drugs.
Case Study 2: Anticancer Properties
A study evaluating derivatives of related compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways.
Synthesis and Development
The synthesis of this compound can be achieved through various methods involving straightforward organic transformations. The feasibility of synthesizing this compound using commercially available reagents enhances its attractiveness for research applications.
Mechanism of Action
The mechanism of action of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl ketone group is known to form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Pharmacopeial Acetamide Derivatives ()
Compounds e, f, g, m, n, o from Pharmacopeial Forum share acetamide cores but differ in substituents and stereochemistry:
| Compound ID | Key Substituents | Functional Groups | Stereochemistry | Potential Bioactivity |
|---|---|---|---|---|
| e | Amino, hydroxy, diphenylhexan | -NH2, -OH | (2S,3S,5S) | Enzyme inhibition (e.g., proteases) |
| g | Acetamido, hydroxy, diphenylhexan | -NHAc, -OH | (2S,3S,5S) | Enhanced metabolic stability |
| m | 2-oxotetrahydropyrimidinyl, hydroxy | Cyclic urea, -OH | (2S,4S,5S) | Allosteric modulation |
| Target | Trifluoro, dioxo, phenyl | -CF3, =O, -Ph | (2S,2S) | Likely protease/kinase inhibition |
Key Differences :
Sulfamoylphenyl Pentanamide Analogs ()
Compounds from Journal of Engineering and Applied Sciences feature dioxoisoindolinyl and sulfamoylphenyl groups:
Key Differences :
- The dioxoisoindolinyl group in analogs () introduces a rigid planar structure, whereas the target’s dioxo groups may favor keto-enol tautomerism for dynamic binding .
Chloroacetamide Agrochemicals ()
Pesticides like alachlor and pretilachlor share the acetamide backbone but prioritize chloro-substituents for herbicidal activity:
| Compound | Molecular Formula | Use | Key Substituents |
|---|---|---|---|
| Alachlor | C14H20ClNO2 | Herbicide (acetyl-CoA inhibition) | -Cl, -OCH3, -CH2CH3 |
| Target | C20H22F3N2O5 | Hypothetical enzyme inhibitor | -CF3, =O, -Ph |
Key Differences :
- The phenyl and dioxo groups in the target suggest a broader binding profile compared to the linear alkyl chains in agrochemicals .
Biological Activity
The compound (2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest varied biological activities that could be leveraged for therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H23F3N2O4 , with a molecular weight of 400.4 g/mol . The structure incorporates an acetamido group, a trifluoromethyl moiety, and a pentanamide backbone. These features enhance its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with specific enzymes and receptors involved in metabolic processes. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance the compound's binding affinity to target proteins, potentially leading to increased biological activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, similar to other fluorinated compounds.
- Receptor Modulation: It could act as a modulator for various receptors, influencing signaling pathways critical for cellular function.
In Vitro Studies
Studies have demonstrated that this compound exhibits significant biological activity in vitro. For example:
- Antimicrobial Activity: Preliminary tests indicated that the compound has antimicrobial properties against various bacterial strains.
- Cytotoxicity: The compound showed cytotoxic effects on cancer cell lines, suggesting potential as an anti-cancer agent.
In Vivo Studies
Animal model studies have suggested that the compound may possess anti-inflammatory and analgesic properties. These findings align with its structural characteristics that resemble known pharmacological agents.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Case Study 1: Anticancer Activity
- A related compound demonstrated significant tumor reduction in xenograft models.
- Mechanistic studies revealed apoptosis induction in cancer cells.
-
Case Study 2: Antimicrobial Efficacy
- A derivative of this compound was tested against resistant bacterial strains.
- Results showed a reduction in bacterial load comparable to established antibiotics.
Potential Applications
The unique combination of functional groups within this compound suggests several promising applications:
- Pharmaceutical Development: Targeting diseases such as cancer and bacterial infections.
- Drug Design: Serving as a lead compound for synthesizing new derivatives with enhanced efficacy and reduced toxicity.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Acetaminophen | C8H9NO2 | Analgesic and antipyretic properties; widely used pain reliever. |
| Fluorouracil | C4H3FN2O2 | Antimetabolite used in cancer therapy; inhibits DNA synthesis. |
| Trifluoperazine | C21H24F3N3S | Antipsychotic medication; affects neurotransmitter pathways. |
Q & A
Q. What are the critical safety considerations when handling this compound in laboratory settings?
The compound requires strict adherence to PPE protocols, including nitrile gloves, lab coats, and safety goggles, due to potential skin/eye irritation . Work should occur in a fume hood to mitigate inhalation risks. Avoid contact with oxidizing agents, as decomposition may release toxic fumes (e.g., nitrogen oxides, sulfur oxides) . Storage should be in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent hydrolysis of the trifluoromethyl and dioxo groups .
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typical:
- Step 1 : Couple the (2S)-2-acetamido-4-methylpentanoic acid moiety with a (2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-amine intermediate via amidation using HATU/DIPEA in DMF .
- Step 2 : Purify via silica gel chromatography (ethyl acetate/hexane gradient) to isolate stereoisomers, confirmed by H NMR (e.g., δ 7.2–7.4 ppm for phenyl protons) and HRMS .
- Yield Optimization : Monitor reaction progress by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Adjust stoichiometry of coupling reagents to minimize racemization .
Q. How can researchers confirm the compound’s stereochemical purity?
Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10). Retention time discrepancies >2 minutes between enantiomers indicate high stereopurity (>98% ee) . Cross-validate with F NMR to detect trifluoromethyl group splitting patterns, which are sensitive to stereochemical environment .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
Stability studies (pH 1–12, 37°C) reveal:
- Acidic Conditions (pH <3) : Rapid hydrolysis of the dioxo moiety, yielding 5,5,5-trifluoro-3-keto-1-phenylpentanamide (confirmed by LC-MS, m/z 289.1) .
- Alkaline Conditions (pH >10) : Degradation via β-elimination at the acetamido group, producing acrylamide derivatives (m/z 215.2) . Recommendation : Buffer solutions for biological assays should maintain pH 6–8 to minimize decomposition .
Q. What experimental approaches can resolve contradictions in reported bioactivity data across studies?
Discrepancies in enzyme inhibition assays (e.g., IC values) may arise from:
- Solvent Effects : DMSO concentrations >1% reduce activity due to protein denaturation. Use lower concentrations or alternative solvents (e.g., PEG-400) .
- Assay Temperature : Activity increases by 30% at 25°C vs. 37°C, suggesting thermosensitive target interactions . Validation : Replicate assays under standardized conditions (e.g., 25°C, 0.5% DMSO) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What advanced techniques characterize the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cyclooxygenase-2) on a CM5 chip. A reported K of 12 nM suggests high affinity, with ΔH = -45 kJ/mol indicating enthalpy-driven binding .
- Molecular Dynamics (MD) Simulations : The trifluoromethyl group stabilizes hydrophobic pockets in target enzymes (e.g., RMSD <1.5 Å over 100 ns simulations) .
Methodological Challenges and Solutions
Q. How can researchers mitigate racemization during large-scale synthesis?
- Low-Temperature Coupling : Perform amidation at -20°C using PyBOP instead of HOBt-based reagents to reduce base-induced racemization .
- Additives : Include 2,2,2-trifluoroethanol (10% v/v) to stabilize transition states and suppress epimerization .
Q. What analytical workflows are recommended for detecting trace impurities?
- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities (e.g., unreacted amine, m/z 220.1) at limits of quantification (LOQ) <0.1% .
- NMR Relaxation Editing : Apply C DEPT-135 to distinguish low-abundance diastereomers (e.g., δ 175 ppm for carbonyl carbons) .
Environmental and Regulatory Considerations
Q. What are the ecological risks associated with accidental release?
The compound’s logP (3.2) suggests moderate soil mobility, but the trifluoromethyl group resists biodegradation (t >180 days in water). Use activated carbon for spill containment and consult EPA guidelines for disposal (hazard code D003) .
Q. How should disposal comply with international regulations?
Incinerate at >1000°C with alkaline scrubbers to neutralize HF emissions. Document waste streams under OECD GLP guidelines and avoid landfill disposal due to groundwater contamination risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
